molecular formula C8H10N2O2 B181453 (s)-1-(2-Nitrophenyl)ethanamine CAS No. 198756-82-0

(s)-1-(2-Nitrophenyl)ethanamine

Cat. No.: B181453
CAS No.: 198756-82-0
M. Wt: 166.18 g/mol
InChI Key: UWYAACMYPJUURZ-LURJTMIESA-N
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Description

(s)-1-(2-Nitrophenyl)ethanamine is an organic compound characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to an ethanamine moiety. This compound is of significant interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Scientific Research Applications

(s)-1-(2-Nitrophenyl)ethanamine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-1-(2-Nitrophenyl)ethanamine typically involves the nitration of a suitable precursor, followed by reduction and amination steps. One common method includes the nitration of 2-nitroacetophenone, followed by reduction to 2-aminoacetophenone, and subsequent reductive amination to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

(s)-1-(2-Nitrophenyl)ethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (s)-1-(2-Nitrophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the ethanamine moiety can form hydrogen bonds and ionic interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(s)-1-(2-Nitrophenyl)ethanamine is unique due to its specific combination of a nitrophenyl group and an ethanamine moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(1S)-1-(2-nitrophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-6(9)7-4-2-3-5-8(7)10(11)12/h2-6H,9H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYAACMYPJUURZ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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